![molecular formula C18H24ClNO B4724845 (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride](/img/structure/B4724845.png)
(4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride
Overview
Description
(4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride, also known as IMBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
(4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride has been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and depression. In organic synthesis, (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride has been used as a building block for the synthesis of other compounds. In material science, (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride has been studied for its potential applications in the development of new materials.
Mechanism of Action
The exact mechanism of action of (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride is not fully understood. However, it has been suggested that (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride may act as a monoamine oxidase inhibitor, which could potentially increase the levels of neurotransmitters in the brain. (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride has also been shown to have antioxidant properties, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
(4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In vivo studies have shown that (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride can reduce the symptoms of depression and anxiety, and improve memory and learning in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride in lab experiments is its high yield synthesis method. Additionally, (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride is relatively stable and can be easily stored. However, one limitation of using (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride. One potential area of study is the development of (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride-based therapeutics for the treatment of various diseases. Another area of research could be the synthesis of new compounds using (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride as a building block. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of (4-isopropylbenzyl)(4-methoxybenzyl)amine hydrochloride.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-14(2)17-8-4-15(5-9-17)12-19-13-16-6-10-18(20-3)11-7-16;/h4-11,14,19H,12-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYRTPVJIUXBSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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